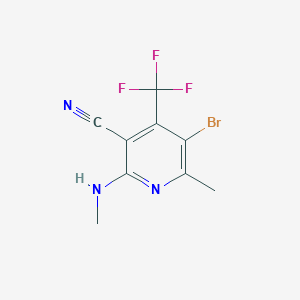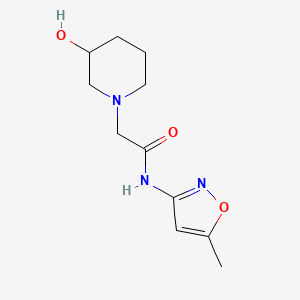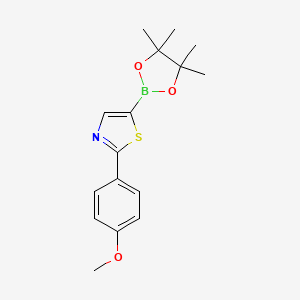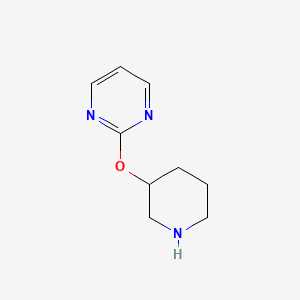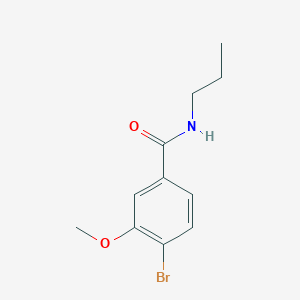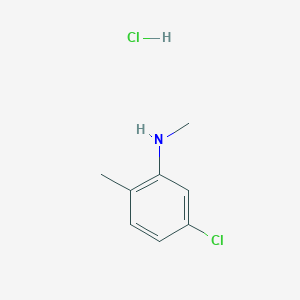
5-hydroxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4H-pyran-4-one
Übersicht
Beschreibung
5-hydroxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4H-pyran-4-one is a complex organic compound that features a pyranone ring fused with a pyrimidine moiety
Vorbereitungsmethoden
The synthesis of 5-hydroxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4H-pyran-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of a pyrimidine derivative with a suitable pyranone precursor under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
5-hydroxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
5-hydroxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4H-pyran-4-one has been explored for various scientific research applications:
Medicinal Chemistry: It has potential as a neuroprotective and anti-inflammatory agent, showing promising results in cell viability assays and molecular docking studies.
Biological Research: The compound’s ability to inhibit specific pathways, such as the NF-kB inflammatory pathway, makes it a candidate for studying neurodegenerative diseases.
Industrial Applications: Its unique chemical structure allows for potential use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-hydroxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4H-pyran-4-one involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. It interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory cytokines .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-hydroxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4H-pyran-4-one include:
4-hydroxy-2-quinolones: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
Triazole-pyrimidine hybrids: These compounds also demonstrate neuroprotective and anti-inflammatory properties, making them relevant for comparison.
The uniqueness of this compound lies in its specific combination of a pyranone ring with a pyrimidine moiety, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
5-hydroxy-2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]pyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-7-2-3-12-11(13-7)17-6-8-4-9(14)10(15)5-16-8/h2-5,15H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVAUDRACVUKKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-4-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B1462877.png)
![(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid](/img/structure/B1462878.png)
